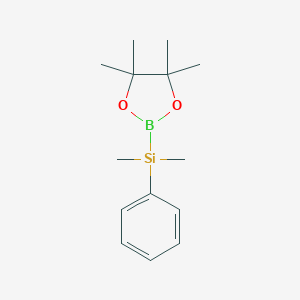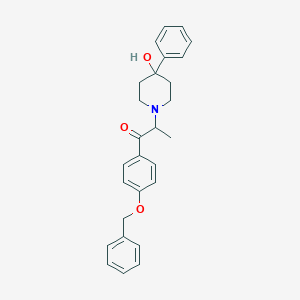
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPP and is a derivative of piperidine.
Wirkmechanismus
The mechanism of action of BHPP is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways involved in inflammation, oxidative stress, and cell proliferation. BHPP has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemische Und Physiologische Effekte
BHPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BHPP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BHPP is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for the treatment of various inflammatory and oxidative stress-related conditions. However, one of the main limitations of BHPP is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BHPP. One of the main areas of research is the development of novel formulations that can improve its solubility and bioavailability. Furthermore, the potential use of BHPP in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Additionally, the potential use of BHPP in the treatment of various types of cancer is also an area of interest.
Conclusion:
In conclusion, BHPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects. While there are limitations to its use in vivo, the potential therapeutic benefits of BHPP make it an area of active research for future drug development.
Synthesemethoden
The synthesis of BHPP involves the reaction of 4-benzyloxybenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BHPP as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BHPP has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects.
Eigenschaften
CAS-Nummer |
188591-61-9 |
|---|---|
Produktname |
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one |
Molekularformel |
C27H29NO3 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C27H29NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,30H,16-20H2,1H3 |
InChI-Schlüssel |
LRXIEGZMKNGPLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Synonyme |
1-(4-BENZYLOXYPHENYL)-2-(4-HYDROXY-4-PHENYL-1-PIPERIDYL)PROPAN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



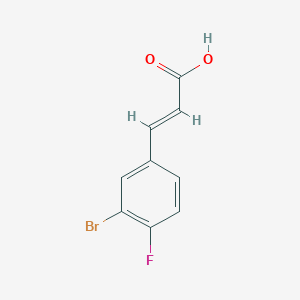
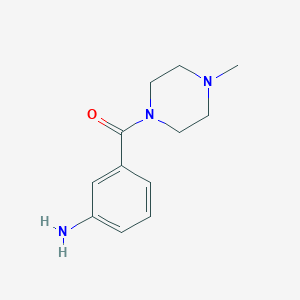
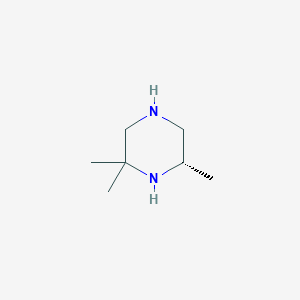

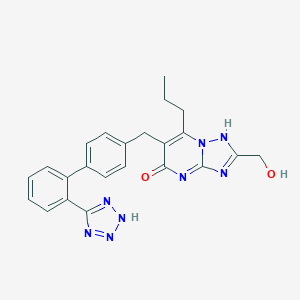
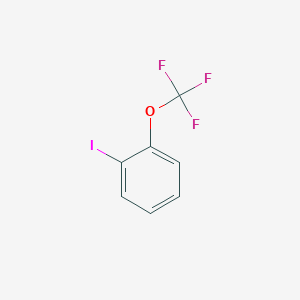
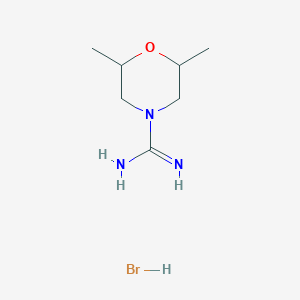
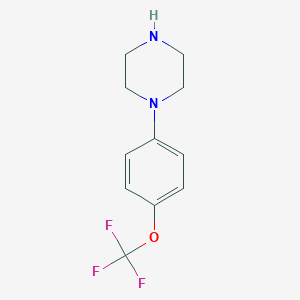
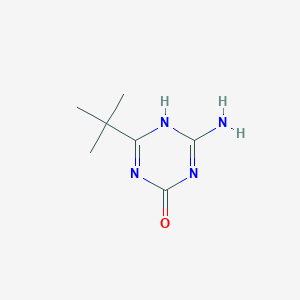
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
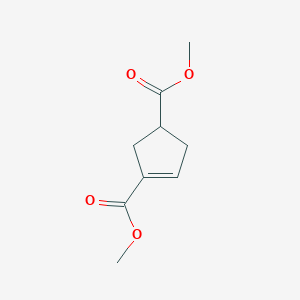
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
